6-Methyl-6-dodecene

Distillation Process Engineering Physical Property

6-Methyl-6-dodecene (CAS 101165-44-0) is a C13 branched internal alkene with the IUPAC name 6-methyldodec-6-ene. Its defining structural features are a methyl group at the 6th carbon and a carbon-carbon double bond between the 6th and 7th carbons of a 12-carbon chain.

Molecular Formula C13H26
Molecular Weight 182.35 g/mol
Cat. No. B13739702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-6-dodecene
Molecular FormulaC13H26
Molecular Weight182.35 g/mol
Structural Identifiers
SMILESCCCCCC=C(C)CCCCC
InChIInChI=1S/C13H26/c1-4-6-8-10-12-13(3)11-9-7-5-2/h12H,4-11H2,1-3H3/b13-12+
InChIKeyNKLPGEJPQKIXSP-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-6-dodecene Procurement: CAS 101165-44-0 Technical Overview and Key Properties


6-Methyl-6-dodecene (CAS 101165-44-0) is a C13 branched internal alkene with the IUPAC name 6-methyldodec-6-ene . Its defining structural features are a methyl group at the 6th carbon and a carbon-carbon double bond between the 6th and 7th carbons of a 12-carbon chain . This specific configuration results in a molecular weight of 182.35 g/mol and a calculated LogP of 7.17 . The compound exists as E- and Z- stereoisomers, a factor that can influence its reactivity and physical properties . Its primary applications are as a specialty monomer in polymer chemistry to introduce controlled branching, and as a model substrate in catalysis research to probe steric and electronic effects .

Why Generic Alkene Substitution Fails: The Critical Role of 6-Methyl-6-dodecene's Structure


Selecting a generic alkene like 1-dodecene or 6-dodecene as a substitute for 6-Methyl-6-dodecene is scientifically unsound. The combination of a precisely located internal double bond and a specific methyl branch creates a unique physicochemical and steric profile that cannot be replicated by linear or differently branched analogues . This leads to quantifiable differences in boiling point, density, and reactivity that directly impact performance in critical applications like precision polymer synthesis and catalytic model studies. For example, substituting 6-Methyl-6-dodecene with a linear alkene would fail to introduce the desired chain branching, fundamentally altering the target polymer's mechanical and thermal properties . The following quantitative evidence demonstrates why this specific compound, and not a generic alternative, is required for reproducible and targeted scientific outcomes.

Quantifiable Differentiation of 6-Methyl-6-dodecene vs. Comparators: A Data-Driven Guide


Boiling Point: A 13°C Increase Over Linear 6-Dodecene

6-Methyl-6-dodecene exhibits a significantly higher boiling point than its linear counterpart, 6-dodecene. This difference is a direct consequence of the methyl branch, which increases molecular weight and alters intermolecular forces .

Distillation Process Engineering Physical Property

Density: 2% Higher Density Than Terminal Alkene 1-Dodecene

The branched structure of 6-Methyl-6-dodecene leads to a higher density compared to the linear, terminal 1-dodecene. This difference can be critical in applications where volumetric measurements or mass-to-volume conversions are precise [1].

Formulation Mass Balance Physical Property

Steric Hindrance: 8 Rotatable Bonds and Central Branching Provide Unique Reactivity Control

The molecular structure of 6-Methyl-6-dodecene contains 8 rotatable bonds with the methyl branch positioned at the center of the chain . This contrasts with 2-methyl-1-dodecene, which has 9 rotatable bonds and a terminal branch, and 1-dodecene, which has a terminal double bond [1]. The central branching in 6-Methyl-6-dodecene creates a unique steric environment around the internal double bond, which can be exploited to control regioselectivity and reaction rates in catalytic transformations .

Catalysis Polymer Synthesis Structure-Activity Relationship

Chromatographic Behavior: Distinct GC Elution Profile from Linear Analogues

The branched structure of 6-Methyl-6-dodecene results in a unique gas chromatographic elution profile compared to linear dodecenes. A study on dodecene products showed that branched alkenes, as a class, elute earlier than their linear isomers of the same carbon number due to reduced interaction with the stationary phase [1]. This provides a clear, quantifiable method for differentiating 6-Methyl-6-dodecene from linear dodecene contaminants or substitutes in quality control assays.

Analytical Chemistry Quality Control GC-MS

6-Methyl-6-dodecene: Optimal Application Scenarios for Scientific and Industrial Use


Synthesis of Precision-Branched Polyolefins with Tailored Properties

Researchers aiming to synthesize polyethylene or polypropylene copolymers with specific long-chain branching architectures should use 6-Methyl-6-dodecene. As a comonomer, its central methyl branch is incorporated directly into the polymer backbone, providing a more effective and uniform method of controlling chain entanglement and crystallization behavior compared to using linear α-olefins like 1-dodecene . The resulting polymers are expected to exhibit a distinct balance of melt strength, processability, and mechanical toughness due to this well-defined branching [1].

Investigating Steric Effects in Catalytic Transformations

6-Methyl-6-dodecene serves as an ideal model substrate for chemists studying how moderate, centrally-located steric hindrance impacts reaction kinetics and selectivity in alkene functionalization . Unlike 1-dodecene (no steric hindrance) or 2-methyl-1-dodecene (terminal hindrance), 6-Methyl-6-dodecene provides a unique spatial profile [1]. This allows for the systematic investigation of catalytic cycles, enabling the differentiation of purely electronic effects from steric ones, which is crucial for rational catalyst design .

Synthesis of Specialty Surfactants with Modified Hydrophobicity

For chemists designing novel non-ionic surfactants, 6-Methyl-6-dodecene can be a strategic precursor. Its higher LogP value (7.17) compared to shorter-chain or linear alkenes translates to enhanced hydrophobicity in the final surfactant molecule's lipophilic tail . When used to alkylate an aromatic or hydrophilic moiety, the unique branching pattern of 6-Methyl-6-dodecene will produce a surfactant with a different critical micelle concentration (CMC), cloud point, and wetting behavior than one derived from a linear alkene, potentially leading to improved performance in niche applications like low-foam detergents or emulsifiers for specific oils [1].

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